molecular formula C21H14ClIN2O2 B4905807 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

Cat. No.: B4905807
M. Wt: 488.7 g/mol
InChI Key: VKSCHFXQDRSMQF-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a benzamide moiety, along with chloro and iodo substituents on the phenyl ring

Properties

IUPAC Name

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClIN2O2/c1-12-4-2-3-5-15(12)20(26)24-14-7-9-19-18(11-14)25-21(27-19)16-10-13(23)6-8-17(16)22/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSCHFXQDRSMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Introduction of Halogen Substituents: The chloro and iodo substituents are introduced via halogenation reactions. This can be achieved using reagents such as thionyl chloride for chlorination and iodine monochloride for iodination.

    Coupling with Benzamide: The final step involves the coupling of the halogenated benzoxazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the phenyl substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with DNA to induce cytotoxic effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
  • N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-furamide
  • N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide

Uniqueness

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is unique due to its specific combination of chloro and iodo substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy profiles, making it a valuable compound for diverse research applications.

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